molecular formula C16H22O3 B1612192 1-Cyclopentyl-3-(2,4-dimethoxyphenyl)propan-1-one CAS No. 625445-85-4

1-Cyclopentyl-3-(2,4-dimethoxyphenyl)propan-1-one

Cat. No. B1612192
CAS RN: 625445-85-4
M. Wt: 262.34 g/mol
InChI Key: YMRIGTWIEAZAFL-UHFFFAOYSA-N
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Description

1-Cyclopentyl-3-(2,4-dimethoxyphenyl)propan-1-one, commonly referred to as CPDP, is an organic compound used in a variety of scientific research applications. It is a cyclic ether derivative of propan-1-one, which is a three-carbon chain with a ketone group at one end and an ether group at the other. CPDP is a colorless, volatile liquid with a slightly sweet smell. It is a valuable research tool for scientists due to its unique properties, which make it useful for a wide range of applications.

Scientific Research Applications

Organic Synthesis

1-Cyclopentyl-3-(2,4-dimethoxyphenyl)propan-1-one: is utilized in organic synthesis as an intermediate for the preparation of more complex chemical entities . Its structure is amenable to further chemical modifications, making it a versatile starting material for synthesizing a variety of organic compounds.

Medicinal Chemistry

In medicinal chemistry, this compound serves as a precursor in the synthesis of pharmaceuticals . Its dimethoxyphenyl moiety is particularly interesting as it can be involved in the creation of molecules with potential therapeutic effects.

Agriculture

The applications in agriculture are linked to its role in the synthesis of agrochemicals . The compound could be used to develop new pesticides or herbicides, contributing to the protection of crops and yield optimization.

Material Science

In material science, 1-Cyclopentyl-3-(2,4-dimethoxyphenyl)propan-1-one may be explored for the development of novel materials . Its organic framework can be incorporated into polymers or other materials to impart specific chemical properties.

Environmental Science

Environmental science research could leverage this compound in the study of organic pollutant degradation . Its structural similarity to certain pollutants makes it a candidate for understanding and improving biodegradation processes.

Biochemistry

Lastly, in biochemistry, the compound’s interactions with biological molecules can be studied . It may serve as a model to understand the biochemical pathways involving similar structures or as a tool in enzymatic studies.

properties

IUPAC Name

1-cyclopentyl-3-(2,4-dimethoxyphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22O3/c1-18-14-9-7-13(16(11-14)19-2)8-10-15(17)12-5-3-4-6-12/h7,9,11-12H,3-6,8,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMRIGTWIEAZAFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)CCC(=O)C2CCCC2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60620400
Record name 1-Cyclopentyl-3-(2,4-dimethoxyphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60620400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Cyclopentyl-3-(2,4-dimethoxyphenyl)propan-1-one

CAS RN

625445-85-4
Record name 1-Cyclopentyl-3-(2,4-dimethoxyphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60620400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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